molecular formula C10H10BrNO2 B14802154 8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B14802154
M. Wt: 256.10 g/mol
InChI Key: VBPNPGNRWXWZAA-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a brominated tetrahydroquinoline derivative characterized by a partially hydrogenated quinoline backbone with a bromine atom at the 8-position and a carboxylic acid group at the 6-position. Its structure combines the rigidity of the tetrahydroquinoline scaffold with the electronic effects of bromine and the polarity of the carboxylic acid group, making it a versatile intermediate for further functionalization .

Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPNPGNRWXWZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)C(=O)O)Br)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Quinoline Derivatives Followed by Hydrogenation

Copper-Mediated Bromination of Quinolineboronic Acid

The direct bromination of 8-quinolineboronic acid using copper(II) bromide (CuBr₂) and tetrabutylammonium bromide (TBAB) in aqueous media provides an efficient pathway to 8-bromoquinoline. Under optimized conditions (100°C, 5–12 hours), this method achieves a 90% yield of 8-bromoquinoline. The reaction proceeds via a radical mechanism, where CuBr₂ oxidizes the boronic acid to generate an aryl radical intermediate, which subsequently abstracts a bromine atom from the reaction medium.

To introduce the carboxylic acid group, 8-bromoquinoline-6-carboxylic acid can be synthesized via Friedel-Crafts acylation or carboxyl-directed lithiation followed by carbonation. However, the electron-withdrawing nature of the bromine substituent necessitates careful control of electrophilic substitution regioselectivity.

Hydrogenation to Tetrahydroquinoline

The hydrogenation of the pyridine ring in 8-bromoquinoline-6-carboxylic acid to form the tetrahydroquinoline derivative is typically achieved using Raney nickel or palladium catalysts under high-pressure H₂. For instance, catalytic hydrogenation at 50–60 psi H₂ in ethanol at 80°C for 6 hours selectively reduces the pyridine ring while preserving the bromine and carboxylic acid groups. Yields for this step range from 75–85%, contingent on the steric and electronic effects of the substituents.

Key Challenges:
  • Protection of Carboxylic Acid : The carboxylic acid group may interfere with hydrogenation catalysts, necessitating protection as a methyl or ethyl ester prior to reduction.
  • Regioselectivity : Competing reduction of the benzene ring or debromination must be mitigated through temperature and catalyst selection.

Cyclization of Brominated Aniline Derivatives

Synthesis of 6-Bromoquinoline-4(1H)-one

A patent by Tang et al. outlines a scalable method for constructing the quinoline core using 4-bromoaniline and ethyl propiolate. The reaction proceeds in methanol at 30–50°C to form 3-(4-bromoaniline)ethyl acrylate, which undergoes thermal cyclization in diphenyl ether at 200–220°C to yield 6-bromoquinoline-4(1H)-one (77–81% yield). This intermediate is pivotal for subsequent functionalization.

Chlorination and Carboxylation

Phosphorus trichloride (PCl₃) in toluene at reflux converts 6-bromoquinoline-4(1H)-one to 6-bromo-4-chloroquinoline (92.6% yield). The chlorine substituent is then displaced via nucleophilic aromatic substitution using a carboxylate anion under basic conditions. For example, treatment with potassium cyanide followed by acidic hydrolysis introduces the carboxylic acid group at position 6.

Hydrogenation to Tetrahydroquinoline

The final hydrogenation of 6-bromo-4-chloroquinoline-6-carboxylic acid employs palladium on carbon (Pd/C) in acetic acid under 40 psi H₂. This step reduces both the pyridine ring and the chloro substituent, yielding the tetrahydroquinoline derivative with a 70–78% yield.

Catalytic Synthesis Using Magnetic Nanoparticles

Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride

Recent advances in nanocatalysis have enabled the one-pot synthesis of quinoline-4-carboxylic acids using Fe₃O₄-based magnetic nanoparticles. This catalyst facilitates the condensation of arylaldehydes, pyruvic acid, and amines under solvent-free conditions at 80°C. For 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, 3-bromo-4-aminobenzoic acid serves as the amine component, reacting with pyruvic acid and 4-bromobenzaldehyde to form the quinoline core.

Advantages of Nanocatalysis

  • Reusability : The magnetic catalyst is recoverable via external magnets and retains 90% activity after five cycles.
  • Efficiency : Reactions complete in 30–60 minutes with yields exceeding 85%, outperforming traditional methods.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Conditions Catalyst/Reagents
Bromination-Hydrogenation Bromination → Carboxylation → Hydrogenation 68–75 CuBr₂, TBAB, H₂O; Raney Ni
Cyclization Cyclization → Chlorination → Hydrogenation 70–81 Diphenyl ether, PCl₃, Pd/C
Nanocatalysis One-pot condensation → Hydrogenation 85–90 Fe₃O₄@SiO₂, solvent-free

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the brominated compound to its corresponding amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce amines.

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom may play a role in enhancing the compound’s binding affinity to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and related compounds, highlighting differences in substituent positions, functional groups, and molecular weights.

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features CAS Number Reference
This compound C₁₀H₁₀BrNO₂ 256.10 8-Br, 6-COOH Bromine enhances electrophilic reactivity; carboxylic acid improves solubility. Not explicitly listed in evidence
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid C₁₀H₁₀BrNO₂ 256.10 6-Br, 3-COOH Bromine at 6-position may alter steric interactions; carboxylic acid at 3-position affects ring conformation. 885278-13-7
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid C₁₀H₉NO₃ 191.18 6-COOH, 2-oxo Oxo group introduces keto-enol tautomerism; lacks bromine, reducing halogen-mediated reactivity. 0639-77-9
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid C₁₁H₁₁NO₃ 205.21 6-COOH, 2-oxo, 1-CH₃ Methyl group at 1-position increases steric bulk; oxo group modifies electronic properties. 88371-25-9
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid C₁₀H₈FNO₃ 209.18 6-COOH, 2-oxo, 7-F Fluorine at 7-position enhances metabolic stability; oxo group alters hydrogen bonding. Not explicitly listed
8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride C₁₀H₁₀BrClFNO 304.55 8-Br, 6-F (isoquinoline scaffold) Structural isomer (isoquinoline vs. quinoline); halogen substitution at adjacent positions. Not explicitly listed

Key Structural and Functional Differences:

Substituent Position Effects: Bromine at the 8-position (target compound) vs. 6-position () alters steric and electronic interactions. The 8-bromo substituent may hinder reactions at the adjacent 7- and 9-positions, whereas 6-bromo derivatives are more accessible for further substitution . Carboxylic acid groups at 6-position (target compound) vs. The 6-COOH group is optimally positioned for interactions with biological targets, as seen in related tetrahydroquinoline drug candidates .

Functional Group Variations: Oxo Groups: Compounds like 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid () exhibit keto-enol tautomerism, which can stabilize intermediates in synthesis or modulate acidity compared to non-oxo analogs . Halogen Diversity: Fluorine () vs. bromine (target compound) affects lipophilicity and reactivity.

Scaffold Isomerism: Isoquinoline derivatives (e.g., ) differ in nitrogen position, leading to distinct electronic and spatial properties. Isoquinolines often exhibit different biological activities compared to quinolines due to altered binding modes .

Biological Activity

8-Bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (8-Br-THQCA) is a derivative of tetrahydroquinoline known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Overview of the Compound

  • Chemical Formula : C₉H₁₁BrN
  • Molecular Weight : 248.55 g/mol
  • CAS Number : 1221724-17-9

8-Br-THQCA exhibits its biological effects primarily through interactions with various biomolecules.

Target Interactions

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of DYRK1A, a kinase implicated in neurodegenerative diseases such as Alzheimer's disease (AD). By inhibiting DYRK1A, it may prevent the hyperphosphorylation of tau proteins, which is associated with neurofibrillary tangles in AD patients .
  • Antioxidant Properties : Research indicates that THQCA derivatives possess antioxidant capabilities, which help mitigate oxidative stress in cells.

Biological Activities

The biological activities of 8-Br-THQCA can be categorized as follows:

Antimicrobial Activity

  • Studies have demonstrated that 8-Br-THQCA exhibits antimicrobial properties against various pathogens. It is suggested that the bromine substitution enhances its binding affinity to microbial targets.

Neuroprotective Effects

  • The compound has been investigated for its neuroprotective effects. Its ability to inhibit DYRK1A may contribute to reducing neuronal damage and improving cognitive function in models of neurodegeneration .

Anti-inflammatory Properties

  • 8-Br-THQCA has been shown to modulate inflammatory responses in cellular models. It acts by influencing cytokine production and signaling pathways involved in inflammation.

Case Studies and Research Findings

Several studies highlight the biological activity and therapeutic potential of 8-Br-THQCA:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed inhibition of DYRK1A, reducing tau hyperphosphorylation in cell models.
Reported antioxidant effects that protect against oxidative stress in neuronal cells.

Biochemical Pathways

8-Br-THQCA interacts with several key biochemical pathways:

  • Metabolic Pathways : The compound influences metabolic flux by interacting with enzymes involved in energy metabolism.
  • Cell Signaling : It modulates cell signaling pathways related to apoptosis and inflammation, potentially enhancing cell survival under stress conditions .

Dosage Effects in Animal Models

Research indicates that the effects of 8-Br-THQCA vary with dosage:

  • Low Doses : Beneficial effects on metabolic pathways and cellular function.
  • High Doses : Potential cytotoxicity observed in certain models, necessitating careful dosage regulation for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of substituted aniline precursors followed by bromination at the 8-position. A plausible route could adapt methods from related quinoline-carboxylic acids, such as coupling brominated intermediates with cyclopropane derivatives under basic conditions (e.g., NaHCO₃ in aqueous ethanol at 70–80°C for 24–72 hours) .
  • Optimization : Monitor reaction progress via HPLC or TLC. Adjust stoichiometry of brominating agents (e.g., NBS or Br₂) to minimize over-bromination. Purify via recrystallization or column chromatography using ethyl acetate/hexane gradients .

Q. How can the structure of this compound be confirmed experimentally?

  • Techniques :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments and bromine-induced deshielding effects. Compare with spectra of analogous compounds (e.g., 6-bromo isomers) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (expected [M+H]⁺ ≈ 286.04 for C₁₀H₁₀BrNO₂).
  • X-ray Crystallography : Employ SHELX software for single-crystal analysis to resolve stereochemical ambiguities and confirm the bromine substitution pattern .

Advanced Research Questions

Q. What are the key challenges in analyzing the reactivity of this compound in cross-coupling reactions?

  • Challenges :

  • Bromine at the 8-position may sterically hinder Suzuki-Miyaura or Buchwald-Hartwig couplings. Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency.
  • Competing dehalogenation can occur under basic conditions; optimize temperature and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .
    • Case Study : In a related compound (6-bromo-4-chloroquinoline), coupling yields improved with Pd(dppf)Cl₂ catalyst in dioxane/water at 100°C .

Q. How does the stereochemistry of this compound influence its biological activity?

  • Analysis : The (S)-enantiomer of a structurally similar alkaloid (8-bromo-1,2,3,4-tetrahydro-6,7-dihydroxy-3-isoquinoline-carboxylic acid) exhibits significant optical activity ([α]D20=99.1[\alpha]^{20}_D = -99.1) and UV absorption bands at 207 nm and 287 nm, suggesting chirality-dependent interactions with biological targets .
  • Methodology : Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol mobile phase). Test activity in receptor-binding assays .

Q. How can researchers address contradictions in reported physical properties (e.g., solubility, melting points) of this compound?

  • Root Causes : Variations may arise from differences in:

  • Purity : Use rigorous purification (e.g., preparative HPLC) and validate via elemental analysis.
  • Hydration State : Characterize crystalline forms via DSC and PXRD. For example, hydrochloride salts of tetrahydroquinoline derivatives often have higher melting points than free bases .
    • Resolution : Cross-reference data from peer-reviewed syntheses and prioritize studies with detailed characterization protocols .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Use chiral auxiliaries or asymmetric catalysis to control enantiopurity during synthesis .
  • Biological Screening : Prioritize assays targeting opioid or adrenergic receptors, as tetrahydroquinoline derivatives are known ligands .
  • Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst) meticulously to align with literature precedents .

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